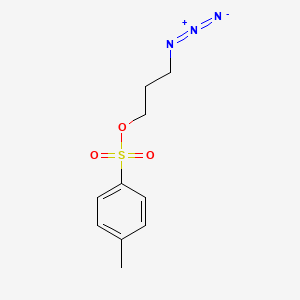

3-Azidopropyl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality 3-Azidopropyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azidopropyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

113738-22-0; 153207-76-2 |

|---|---|

Molecular Formula |

C10H13N3O3S |

Molecular Weight |

255.29 |

IUPAC Name |

3-azidopropyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C10H13N3O3S/c1-9-3-5-10(6-4-9)17(14,15)16-8-2-7-12-13-11/h3-6H,2,7-8H2,1H3 |

InChI Key |

MMGDPHCMLPGJAE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCN=[N+]=[N-] |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Azidopropyl 4-methylbenzenesulfonate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azidopropyl 4-methylbenzenesulfonate, a bifunctional molecule of significant interest in contemporary chemical synthesis and drug development, serves as a versatile building block for the introduction of the azide moiety. Its structure incorporates a terminal azide group, a key functional group for "click chemistry," and a tosylate leaving group, facilitating nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical identifiers, detailed protocols for its synthesis and purification, methods for its characterization, and its primary applications, with a focus on its role in bioconjugation and medicinal chemistry.

Core Identifiers and Chemical Properties of 3-Azidopropyl 4-methylbenzenesulfonate

A clear understanding of the fundamental properties of a chemical reagent is paramount for its effective and safe use in a research setting. This section outlines the key identifiers and physicochemical properties of 3-Azidopropyl 4-methylbenzenesulfonate.

| Identifier | Value | Source(s) |

| CAS Number | 153207-76-2 | [1][2][3] |

| IUPAC Name | 3-azidopropyl 4-methylbenzenesulfonate | [3] |

| Synonyms | 1-azido-3-tosyloxypropane, 3-Azidopropyl tosylate | [1][2] |

| Chemical Formula | C₁₀H₁₃N₃O₃S | [1][2][3] |

| Molecular Weight | 255.29 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow Solid-Liquid Mixture | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Purification

The synthesis of 3-Azidopropyl 4-methylbenzenesulfonate is a two-step process commencing from a readily available starting material, 3-bromo-1-propanol. The causality behind this synthetic route lies in the sequential introduction of the azide and tosylate functionalities.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-azido-1-propanol

This initial step involves a nucleophilic substitution reaction where the bromide in 3-bromo-1-propanol is displaced by the azide ion.

-

Materials:

-

3-Bromo-1-propanol

-

Sodium azide (NaN₃)

-

Water

-

Diethyl ether

-

-

Procedure:

-

Dissolve sodium azide (3.0 equivalents) in water.

-

Add 3-bromo-1-propanol (1.0 equivalent) to the solution.

-

Reflux the reaction mixture at 80°C overnight.

-

After cooling to room temperature, wash the reaction mixture with diethyl ether to remove unreacted starting material and impurities. The aqueous layer containing the product is carried forward.

-

Step 2: Synthesis of 3-Azidopropyl 4-methylbenzenesulfonate

The second step is an esterification reaction where the hydroxyl group of 3-azido-1-propanol reacts with p-toluenesulfonyl chloride to form the final product.

-

Materials:

-

3-azido-1-propanol (from Step 1)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM)

-

Sodium hydroxide solution (aqueous)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To the aqueous solution of 3-azido-1-propanol, add dichloromethane.

-

Under an ice bath, add triethylamine (or pyridine) dropwise to act as a base.

-

Slowly add p-toluenesulfonyl chloride to the mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction solution with an aqueous sodium hydroxide solution to remove excess TsCl and p-toluenesulfonic acid.

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Experimental Protocol: Purification

Purification of the crude 3-Azidopropyl 4-methylbenzenesulfonate is typically achieved through recrystallization to yield a high-purity product. The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures and sparingly soluble at low temperatures is ideal.

-

Recrystallization Solvent System: A common and effective solvent system for the recrystallization of tosylates is a mixture of ethanol and water.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Gradually add hot water to the solution until it becomes slightly cloudy, indicating the saturation point has been reached.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Isolate the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals under vacuum to remove residual solvent.

-

Characterization

The structural integrity and purity of the synthesized 3-Azidopropyl 4-methylbenzenesulfonate should be confirmed using modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

-

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of 3-Azidopropyl 4-methylbenzenesulfonate would exhibit distinct signals corresponding to the different types of protons present:

-

Aromatic protons of the tosyl group will appear as two doublets in the downfield region (typically ~7.3-7.8 ppm).

-

The methyl protons of the tosyl group will appear as a singlet in the upfield region (typically ~2.4 ppm).

-

The methylene protons of the propyl chain will appear as multiplets in the region of ~1.8-4.2 ppm. The protons adjacent to the electronegative oxygen and azide groups will be shifted further downfield.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the methyl carbon of the tosyl group, and the three distinct methylene carbons of the propyl chain.

The integration of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in each environment, and the chemical shifts should align with the expected values for the proposed structure.

Applications in Research and Development

3-Azidopropyl 4-methylbenzenesulfonate is a valuable reagent primarily due to its utility in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] This reaction allows for the efficient and specific formation of a stable triazole linkage between an azide-containing molecule and an alkyne-containing molecule.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of bioconjugation, enabling the labeling of biomolecules such as proteins and nucleic acids, and the synthesis of complex molecular architectures.[7][8] 3-Azidopropyl 4-methylbenzenesulfonate serves as a precursor to introduce the azide functionality onto a molecule of interest through nucleophilic substitution of the tosylate group.

General Protocol for CuAAC using an Azide-Functionalized Molecule:

-

Materials:

-

Azide-functionalized molecule (prepared using 3-Azidopropyl 4-methylbenzenesulfonate)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., water, t-butanol, DMF)

-

-

Procedure:

-

Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent.

-

Prepare a fresh solution of sodium ascorbate in water.

-

Prepare a solution of copper(II) sulfate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.

-

Stir the reaction at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS.

-

Upon completion, the triazole product can be isolated using standard purification techniques.

-

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling and storage of all chemical reagents is of utmost importance. 3-Azidopropyl 4-methylbenzenesulfonate possesses potential hazards that necessitate careful handling.

-

-

Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock.

-

Tosylates are alkylating agents and should be handled with care as they can be irritants and potentially harmful.

-

-

Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Avoid heating the compound unnecessarily.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from heat, sparks, and open flames.

-

Store separately from oxidizing agents and strong acids. Recommended storage is at 2-8°C.[4]

-

Conclusion

3-Azidopropyl 4-methylbenzenesulfonate is a valuable and versatile reagent for the introduction of azide functionalities in organic synthesis. Its application in click chemistry has solidified its importance in the fields of drug discovery, bioconjugation, and materials science. By following the detailed protocols for its synthesis, purification, and safe handling outlined in this guide, researchers can effectively utilize this compound to advance their scientific endeavors.

References

-

3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]

-

Student Theses Faculty of Science and Engineering. Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Merck Millipore. SAFETY DATA SHEET. [Link]

-

Organic Syntheses. Procedure. [Link]

-

University of Colorado Boulder. Recrystallization. [Link]

-

Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

-

National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

-

ACS Publications. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms | ACS Omega. [Link]

-

Organic Syntheses. Procedure. [Link]

-

Wiley Online Library. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

-

Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solids. [Link]

-

ACS Publications. Safe and Convenient Procedure for Solvent Purification. [Link]

-

National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

-

No Added Chemicals. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

Iowa State University. Structural characterization of inorganic main-group materials by advanced solid-state NMR spectroscopy techniques. [Link]

-

Hong Lab. Solid-state NMR spectroscopy. [Link]

-

National Center for Biotechnology Information. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. [Link]

-

Taylor & Francis. Solid-state NMR – Knowledge and References. [Link]

Visualizations

Caption: Synthetic workflow for 3-Azidopropyl 4-methylbenzenesulfonate.

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-azidopropyl 4-methylbenzenesulfonate 95% | CAS: 153207-76-2 | AChemBlock [achemblock.com]

- 4. 3-azidopropyl 4-methylbenzenesulfonate | 153207-76-2 [chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. jenabioscience.com [jenabioscience.com]

- 8. pubs.acs.org [pubs.acs.org]

Molecular weight and formula of 3-Azidopropyl 4-methylbenzenesulfonate

The following guide provides an in-depth technical analysis of 3-Azidopropyl 4-methylbenzenesulfonate , a critical bifunctional linker used in chemical biology, drug discovery, and materials science.

Audience: Researchers, Medicinal Chemists, and Process Scientists. Scope: Physicochemical properties, synthesis protocols, structural characterization, and application workflows.

Executive Summary & Molecule Profile

3-Azidopropyl 4-methylbenzenesulfonate (also known as 3-Azidopropyl tosylate ) is a bifunctional reagent designed for the introduction of an azide (

-

Alkylation: The tosylate group undergoes nucleophilic substitution (

) to attach the propyl-azide linker to a target molecule (e.g., a protein, drug scaffold, or surface). -

Click Chemistry: The pendant azide subsequently reacts with an alkyne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Physicochemical Data Table

| Property | Value |

| IUPAC Name | 3-Azidopropyl 4-methylbenzenesulfonate |

| Common Name | 3-Azidopropyl tosylate |

| CAS Registry Number | 153207-76-2 |

| Molecular Formula | |

| Molecular Weight | 255.29 g/mol |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, CHCl |

| Stability | Store at -20°C; Light sensitive; Azide group is stable at ambient temp |

Synthesis & Mechanism

The synthesis of 3-azidopropyl tosylate is typically achieved via a two-step sequence starting from commercially available 3-bromo-1-propanol. This route is preferred over direct azidation of 1,3-propanediol ditosylate to avoid the formation of the diazide byproduct.

Step-by-Step Protocol

Step 1: Formation of 3-Azido-1-propanol

-

Reagents: 3-Bromo-1-propanol, Sodium Azide (

), Water. -

Procedure:

-

Dissolve

(1.5 equiv) in water. -

Add 3-bromo-1-propanol (1.0 equiv) and reflux at 80°C for 12–16 hours.

-

Extraction: Cool to room temperature and extract with diethyl ether or DCM.

-

Drying: Dry organic layer over

and concentrate carefully (azido alcohols are volatile).

-

-

Mechanism: Classical

substitution where the azide anion displaces the bromide leaving group.

Step 2: Tosylation to 3-Azidopropyl Tosylate

-

Reagents: 3-Azido-1-propanol, p-Toluenesulfonyl chloride (TsCl), Triethylamine (

) or Pyridine, DMAP (cat.), DCM. -

Procedure:

-

Dissolve 3-azido-1-propanol (1.0 equiv) in anhydrous DCM at 0°C.

-

Add

(1.5 equiv) and DMAP (0.1 equiv). -

Add TsCl (1.2 equiv) portion-wise to maintain 0°C.

-

Warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of alcohol).

-

Workup: Wash with 1M HCl, saturated

, and brine. Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Mechanistic Visualization

The following diagram illustrates the synthetic pathway and the electronic flow during the activation step.

Figure 1: Two-step synthetic pathway transforming 3-bromo-1-propanol into the activated linker.

Structural Characterization

Accurate characterization is vital to ensure the integrity of the azide group and the purity of the tosylate. The following NMR data is specific to 3-Azidopropyl 4-methylbenzenesulfonate in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR (500 MHz,- 7.80 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to sulfonyl group.

- 7.36 (d, J = 8.0 Hz, 2H): Aromatic protons meta to sulfonyl group.

-

4.11 (t, J = 5.9 Hz, 2H):

-

3.38 (t, J = 6.5 Hz, 2H):

-

2.46 (s, 3H): Tosyl methyl group (

-

1.89 (m, 2H): Central methylene protons (

-

Aromatic: 145.6, 133.4, 130.5, 128.5 ppm.

-

Aliphatic:

-

67.6 ppm (

) -

47.9 ppm (

) -

29.1 ppm (Central

) -

22.3 ppm (

)

-

Mass Spectrometry[5]

-

HRMS (ESI): Calculated for

(

Applications in Drug Discovery

This molecule serves as a critical "gap-filler" in PROTAC (Proteolysis Targeting Chimera) synthesis and bioconjugation.

Workflow: Installing Bioorthogonal Handles

-

Nucleophilic Attack: A target molecule bearing a nucleophile (e.g., Phenol, Amine, Thiol) attacks the tosylate carbon.

-

Conditions:

/DMF for phenols;

-

-

Click Reaction: The newly installed azidopropyl group is reacted with an alkyne-tagged payload.

-

Conditions:

, Sodium Ascorbate, tBuOH/

-

Figure 2: Application workflow for converting a nucleophilic drug scaffold into a click-ready conjugate.

Safety & Handling (E-E-A-T)

Working with organic azides and sulfonate esters requires strict adherence to safety protocols.

Organic Azide Stability (Rule of Six)

-

C/N Ratio Analysis: The molecule

contains 10 carbons and 3 nitrogens.-

Ratio:

. -

Verdict: This exceeds the safety threshold of

.[2] The molecule is generally stable and isolable.

-

-

Precaution: Despite the favorable ratio, avoid concentrating reaction mixtures to dryness in the presence of metal salts or heating neat material above 100°C.

Alkylating Agent Hazard

-

Genotoxicity: Sulfonate esters (tosylates, mesylates) are potent alkylating agents and potential genotoxic impurities (PGIs).

-

Handling: Use double gloves (Nitrile/Laminate), work in a fume hood, and quench excess reagent with nucleophilic amines or thiols before disposal.

Storage

-

Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Protect from light to prevent slow decomposition of the azide or sulfonate hydrolysis.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11232869, 3-Azidopropyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

-

Synthesis & NMR Characterization

-

Wang, J., et al. (2016). Supplementary Material for: Synthesis of coumarin-based fluorogenic probes. Royal Society of Chemistry. Retrieved from [Link]

- Note: Source contains specific 1H and 13C NMR spectra for 1-azidopropyl-3-tosyl

-

-

Azide Safety Guidelines

-

University of California, Santa Cruz. (2013). Safe Handling of Organic Azides. Retrieved from [Link]

-

-

Applications in Click Chemistry

Sources

Difference between 3-Azidopropyl tosylate and 3-Azidopropyl bromide

Executive Summary

In the design of heterobifunctional linkers—specifically for Click Chemistry (CuAAC) and PROTAC® development—the choice between 3-Azidopropyl tosylate (Az-OTs) and 3-Azidopropyl bromide (Az-Br) is often treated as trivial. It is not.

While both reagents introduce a 3-carbon azide spacer via nucleophilic substitution (

The Core Distinction:

-

3-Azidopropyl Tosylate is the superior reagent for complex, multi-step synthesis due to its UV-active chromophore (enabling TLC/HPLC monitoring) and enhanced safety profile (higher C/N ratio).

-

3-Azidopropyl Bromide is a high-atom-economy, sterically smaller electrophile, best reserved for large-scale commodity synthesis where UV monitoring is unnecessary and strict safety controls for high-energy azides are in place.

Mechanistic Foundations: The Leaving Group

To select the correct reagent, one must understand the physics of the leaving group (LG) departure.

Leaving Group Ability ( )

The rate of alkylation depends on the stability of the leaving group anion.[1] The tosylate anion (

| Feature | 3-Azidopropyl Bromide ( | 3-Azidopropyl Tosylate ( |

| Leaving Group | Bromide ( | |

| Conj.[2][3] Acid | -9.0 ( | -2.8 ( |

| C-LG Bond Length | ~1.94 Å (Longer, weaker) | ~1.45 Å (Shorter, stronger) |

| Hard/Soft Character | Soft (Polarizable) | Harder (Oxygen-based) |

| UV Activity | None (Invisible on TLC) | High ( |

Scientist's Insight: While

Safety & Stability: The "Rule of Six"

This is the most critical differentiator. Organic azides are energetic materials.[4] Their stability is governed by the ratio of Carbon to Nitrogen atoms.[4]

The C/N Ratio Calculation

Safety protocols dictate that the number of carbon atoms (

-

Equation:

(Safe handling limit)

Analysis:

-

3-Azidopropyl Bromide (

):-

,

-

Ratio = 1.0 .

-

Status:High Hazard. This molecule is on the borderline of spontaneous decomposition. It should never be distilled to dryness or stored in large quantities.

-

,

-

3-Azidopropyl Tosylate (

):-

,

- .

-

Status:Stable. The aromatic ring acts as a "thermal sink," diluting the energy density of the azide group.

-

,

Decision Matrix (Graphviz)

Figure 1: Strategic selection flowchart for azidopropyl linkers. Note the safety constraint on the bromide.

Experimental Protocols

Synthesis of 3-Azidopropyl Tosylate

Why make it? Commercial sources vary in quality. Making it fresh ensures the azide is intact. Reaction Type: Sulfonylation of alcohol.[5][6][7]

Reagents:

-

3-Azido-1-propanol (1.0 equiv)

- -Toluenesulfonyl chloride (TsCl) (1.2 equiv)

-

Triethylamine (

) (1.5 equiv) or Pyridine -

DMAP (0.05 equiv - Catalyst)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask. Add 3-azido-1-propanol and DCM (

). Cool to -

Addition: Add

followed by DMAP. -

Reaction: Add TsCl portion-wise over 15 minutes. (Exothermic).

-

Monitoring: Warm to Room Temp (RT). Monitor via TLC (Hexane:EtOAc 3:1).

-

Note: The product will be UV active (dark spot). The starting alcohol is not.

-

-

Workup: Quench with water. Wash organic layer with

(to remove amine), then Sat. -

Purification: Dry over

, concentrate in vacuo.-

Result: Pale yellow oil or low-melting solid. Store at

.

-

Alkylation Protocol (General Application)

Scenario: Attaching the linker to a phenol (e.g., creating a PROTAC anchor).

Reagents:

-

Target Phenol (1.0 equiv)

-

3-Azidopropyl Tosylate (1.2 equiv)[8]

-

(2.0 equiv) or

-

Acetonitrile (

) or DMF.

Procedure:

-

Dissolve Phenol in

. Add Carbonate base. Stir 15 min. -

Add 3-Azidopropyl tosylate.

-

Heat to

(Reflux if using -

The Tosylate Advantage: Spot TLC. You will see two UV-active spots: The starting phenol and the product. As the reaction proceeds, the phenol spot disappears. If you used the Bromide, the product might not be distinguishable from the starting material if the phenol's UV shift is minimal.

Visualizing the Synthesis Pathways

The following diagram illustrates the synthetic divergence.

Figure 2: Synthetic pathways. The green node indicates the preferred stable linker.

Applications in Drug Discovery[9][10]

PROTACs (Proteolysis Targeting Chimeras)

In PROTAC synthesis, linkers are critical. The 3-azidopropyl motif is often used to "click" onto an E3 ligase ligand (like Thalidomide derivatives).

-

Recommendation: Use the Tosylate .[6][9] PROTAC synthesis involves expensive intermediates. You cannot afford to lose material to side reactions or struggle with purification. The UV activity of the tosyl group allows you to verify the linker is actually present before the "click" step.

Surface Modification

When modifying silica or gold nanoparticles:

-

Recommendation: Use the Bromide (if available) or Tosylate. Since UV monitoring is impossible on opaque surfaces, the high reactivity of the bromide (smaller size) can sometimes achieve higher surface density packing, though the difference is marginal.

References

- Leaving Group Physics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Safety of Organic Azides: Safe Handling of Azides. University of Pittsburgh, Department of Environmental Health and Safety. [Link] (Defines the C/N ratio and Rule of Six).

-

Click Chemistry Reagents: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[10] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isopropyl tosylate | C10H14O3S | CID 598985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. sciencemadness.org [sciencemadness.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. d-nb.info [d-nb.info]

- 9. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

Methodological & Application

Application Notes & Protocols: A Guide to the Strategic Alkylation of Amines with 3-Azidopropyl 4-methylbenzenesulfonate

Introduction: Bridging Molecules with Precision

In the landscape of modern drug discovery and chemical biology, the ability to selectively introduce functional handles into complex molecules is paramount. 3-Azidopropyl 4-methylbenzenesulfonate serves as a highly efficient bifunctional reagent for this purpose. It is an electrophilic alkylating agent designed to covalently attach a three-carbon chain terminating in an azide group to nucleophilic primary and secondary amines.

The power of this reagent lies in its dual-component architecture:

-

The Tosylate Group: A superb leaving group, the 4-methylbenzenesulfonate (tosylate) moiety ensures a high propensity for nucleophilic substitution reactions under relatively mild conditions.

-

The Azide Terminus: The azide (N₃) group is a compact, stable, and bio-orthogonal functional handle. It is a key player in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and also participates in other high-yield ligations like the Staudinger reaction.[1][2]

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the underlying chemistry, detailed experimental protocols, critical safety procedures, and downstream applications for the N-alkylation of amines using 3-Azidopropyl 4-methylbenzenesulfonate. The resulting N-(3-azidopropyl) amines are versatile intermediates, poised for facile conjugation to biomolecules, surfaces, or small-molecule probes, making this reaction a cornerstone of bioconjugation and molecular assembly strategies.[3]

CRITICAL SAFETY PROTOCOL: The Prudent Handling of Organic Azides

Organic azides are energy-rich compounds and must be treated as potentially explosive.[4] Their stability is inversely related to the ratio of nitrogen to carbon atoms. While 3-azidopropyl 4-methylbenzenesulfonate is a relatively stable example, adherence to strict safety protocols is non-negotiable.

Before commencing any experiment, review the Safety Data Sheet (SDS) for all reagents.

Core Safety Mandates:

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves are standard).[5]

-

Engineered Controls: All manipulations involving organic azides must be performed inside a certified chemical fume hood. The use of a blast shield is strongly recommended, particularly when working on scales greater than a few millimoles or when heating the reaction.[4][5]

-

Avoid Incompatible Materials:

-

Metals: Never use metal spatulas or needles to handle concentrated or solid azides, as this can form highly shock-sensitive heavy metal azides. Use plastic, ceramic, or Teflon-coated implements.[4][6]

-

Acids: Avoid contact with acids, which can generate the highly toxic and explosive hydrazoic acid (HN₃).[6]

-

Halogenated Solvents: Do not use chlorinated solvents like dichloromethane (DCM) or chloroform. They can react with azides to form dangerously explosive di- and tri-azidomethane.[7][8]

-

-

Thermal and Mechanical Shock: Avoid heating organic azides unnecessarily. Never purify by distillation.[7] Avoid friction, grinding, or any action that could create a mechanical shock.[4]

-

Storage: Store organic azides in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.[5]

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled waste container. Never mix azide waste with acidic waste streams.[5][6] Before disposal, residual organic azides should ideally be converted to a more stable form, such as an amine, if feasible within the experimental context.[6]

The Chemistry: Mechanism and Selectivity

The alkylation of an amine with 3-azidopropyl 4-methylbenzenesulfonate is a classic nucleophilic aliphatic substitution (SN2) reaction .

Key Principles:

-

The Nucleophile: The amine (primary or secondary) uses the lone pair of electrons on its nitrogen atom to attack the electrophilic carbon.[9]

-

The Electrophile: The carbon atom adjacent to the oxygen of the tosylate group is electron-deficient due to the strong electron-withdrawing nature of the sulfonate ester, making it the site of nucleophilic attack.

-

The Leaving Group: The tosylate anion is an excellent leaving group because its negative charge is delocalized and stabilized by resonance across the sulfonate group, making it a weak base.

-

The Role of the Base: The initial SN2 reaction produces an ammonium tosylate salt. This protonated amine is no longer nucleophilic. A non-nucleophilic base (e.g., K₂CO₃, triethylamine, DIPEA) is required to deprotonate the ammonium ion, regenerating the free amine which can then act as a nucleophile.[10] This is crucial for driving the reaction to completion.

Caption: SN2 mechanism for amine alkylation.

The Challenge of Over-Alkylation: A significant challenge in amine alkylation is the potential for the product to react further. For a primary amine (RNH₂), the secondary amine product (RNH-R') is often more nucleophilic than the starting material, leading to the formation of a tertiary amine (RN(R')₂), and subsequently a quaternary ammonium salt.[11][12]

Strategies to Promote Selective Mono-Alkylation:

-

Stoichiometry Control: Use a molar excess (2-3 equivalents) of the starting amine relative to the 3-azidopropyl 4-methylbenzenesulfonate. This ensures the alkylating agent is more likely to encounter a molecule of the starting amine.

-

Controlled Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting amine.[10]

-

Temperature Management: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., room temperature or gentle heating to 40-60 °C) to minimize the rate of the second alkylation.[10]

Experimental Protocol: General N-Alkylation Procedure

This protocol provides a general method for the mono-alkylation of a primary or secondary amine. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.

Caption: General experimental workflow for N-alkylation.

4.1 Materials and Equipment

| Reagents & Consumables | Equipment |

| Primary or Secondary Amine (1.5-2.0 eq.) | Round-bottom flask with stir bar |

| 3-Azidopropyl 4-methylbenzenesulfonate (1.0 eq.)[13][14][15] | Condenser and heating mantle/oil bath |

| Anhydrous Base (e.g., K₂CO₃, Et₃N) (2.0-3.0 eq.) | Inert gas line (Nitrogen or Argon) |

| Anhydrous Solvent (e.g., Acetonitrile, DMF) | Magnetic stirrer |

| TLC plates, developing chamber, and UV lamp | Rotary evaporator |

| Silica gel for column chromatography | Glassware for extraction & purification |

| Solvents for work-up and chromatography | Standard laboratory glassware |

4.2 Step-by-Step Protocol

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.5 eq.) and the anhydrous base (e.g., potassium carbonate, 2.0 eq.).

-

Solvent Addition: Add a suitable volume of anhydrous solvent (e.g., acetonitrile) to achieve a substrate concentration of approximately 0.1-0.5 M.

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Alkylating Agent Addition: Dissolve the 3-azidopropyl 4-methylbenzenesulfonate (1.0 eq.) in a minimal amount of the reaction solvent. Using a syringe, add this solution dropwise to the stirred amine/base suspension over 15-30 minutes at room temperature.

-

Reaction: Stir the reaction mixture at the desired temperature (room temperature to 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (the tosylate) is consumed (typically 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts and wash the filter cake with the reaction solvent.[10]

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dilute the residue with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

-

Purification:

-

Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-(3-azidopropyl) amine product.[10]

-

Downstream Applications: The Versatile Azidopropyl Handle

The true value of this alkylation protocol is realized in the subsequent transformations of the installed azide group, which opens a gateway to a multitude of bioconjugation and molecular assembly techniques.

Caption: Key downstream transformations of the azide product.

-

Azide-Alkyne "Click" Chemistry: The azide is an ideal partner for the Huisgen 1,3-dipolar cycloaddition with an alkyne. This reaction is famously catalyzed by copper(I) (CuAAC), providing exclusively the 1,4-disubstituted 1,2,3-triazole linkage with extraordinary efficiency and specificity.[16] For applications in living systems where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained cyclooctyne derivative can be used without a metal catalyst.[3]

-

Staudinger Ligation & Reduction: The azide reacts with phosphines, like triphenylphosphine, in the Staudinger reaction. The intermediate aza-ylide can be trapped with an electrophile in a Staudinger ligation or simply hydrolyzed to yield a primary amine and the corresponding phosphine oxide.[17][18] This reduction provides a mild and efficient method to convert the azide into a primary amine, effectively making the azidopropyl group a protecting group for an aminopropyl moiety.[19]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient base to neutralize ammonium salt. 2. Reaction temperature too low. 3. Decomposed or poor-quality tosylate reagent. | 1. Ensure at least 2 equivalents of base are used. 2. Gradually increase temperature (e.g., to 40-60 °C) and monitor. 3. Verify the purity of the starting material. |

| Significant Over-Alkylation | 1. Stoichiometry is close to 1:1. 2. High reaction temperature. 3. Rapid addition of the alkylating agent. | 1. Increase the excess of the starting amine to 2-3 equivalents. 2. Perform the reaction at a lower temperature (e.g., 0 °C to RT). 3. Add the tosylate solution slowly over a longer period. |

| Formation of Byproducts | 1. Amine or tosylate is unstable to conditions. 2. Reaction with solvent (if nucleophilic). | 1. Re-evaluate the stability of starting materials. Consider a milder base or lower temperature. 2. Ensure the use of a non-nucleophilic, aprotic solvent like acetonitrile or DMF. |

| Difficult Purification | 1. Product has similar polarity to starting amine. 2. Product is a salt. | 1. Optimize chromatography conditions (try different solvent systems). 2. Ensure the work-up includes a basic wash (e.g., sat. NaHCO₃) to deprotonate any remaining ammonium salts, making the product less polar. |

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu. [Link]

-

University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. ucd.ie. [Link]

-

University of Victoria. (2022, May 18). Azides - Safe Work Procedure. uvic.ca. [Link]

-

Princeton University Environmental Health and Safety. Azides. ehs.princeton.edu. [Link]

-

Chemistry Shorts. (2023, May 13). Safe handling of organic azides. YouTube. [Link]

-

Al-Hourani, B. J., & Al-Awaida, W. A. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3730. [Link]

-

Wikipedia. Organic azide. [Link]

-

Ashenhurst, J. (2018, June 29). Reactions of Azides. Master Organic Chemistry. [Link]

-

Scriven, E. F. V., & Turnbull, K. (2002). SELECTED METHODS FOR THE REDUCTION OF THE AZIDO GROUP. Organic Preparations and Procedures International, 34(2), 109-160. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Wikipedia. Click chemistry. [Link]

-

Kaur, H., & Chalasani, K. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. [Link]

-

Student Theses Faculty of Science and Engineering. (2020). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. [Link]

-

Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. [Link]

-

Ali, A., et al. (2023). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Research Square. [Link]

-

Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

-

Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Di Mola, A., et al. (2024). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 14, 182-187. [Link]

-

Ghorbani-Vaghei, R., & Karimi-Jaberi, Z. (2006). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron Letters, 47(30), 5355-5357. [Link]

-

Wikipedia. Amine alkylation. [Link]

-

LibreTexts Chemistry. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

Sources

- 1. 点击化学试剂概述 [sigmaaldrich.com]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. uvic.ca [uvic.ca]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. ucd.ie [ucd.ie]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Amine alkylation - Wikipedia [en.wikipedia.org]

- 13. 3-azidopropyl 4-methylbenzenesulfonate CAS#: 153207-76-2 [m.chemicalbook.com]

- 14. chemscene.com [chemscene.com]

- 15. 3-azidopropyl 4-methylbenzenesulfonate 95% | CAS: 153207-76-2 | AChemBlock [achemblock.com]

- 16. Click Chemistry [organic-chemistry.org]

- 17. Organic azide - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Introduction of Azide Handles Using 3-Azidopropyl Tosylate

Introduction: The Azide Handle - A Gateway to Bioconjugation and Beyond

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently modify biomolecules is paramount. The azide functional group (-N₃) has emerged as a cornerstone of these efforts, serving as a versatile and bioorthogonal "handle." Its small size, metabolic stability, and unique reactivity make it an ideal tool for a wide range of applications, from tracking biological processes to constructing complex antibody-drug conjugates.[1][2][3][4] The power of the azide lies in its ability to participate in highly specific ligation reactions, most notably the Nobel Prize-winning "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6][7][8] These reactions allow for the precise attachment of reporter molecules, therapeutic payloads, or other functionalities to proteins, nucleic acids, and other biomolecules under mild, biologically compatible conditions.[8][9]

This application note provides a comprehensive guide to the use of 3-azidopropyl tosylate for the introduction of azide handles onto various nucleophilic functional groups. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the practical aspects of these modifications.

Why 3-Azidopropyl Tosylate? A Superior Reagent for Azide Installation

While several reagents exist for introducing azide groups, 3-azidopropyl tosylate offers a distinct set of advantages that make it a preferred choice for many applications. The tosylate group (p-toluenesulfonate, -OTs) is an excellent leaving group, rendering the adjacent propyl chain highly susceptible to nucleophilic attack.[10][11][12][13] This inherent reactivity allows for efficient azidation of a broad range of nucleophiles under mild conditions.

The key benefits of using 3-azidopropyl tosylate include:

-

High Reactivity: The superb leaving group ability of the tosylate ensures rapid and efficient reactions with primary and secondary amines, thiols, and even alcohols.[10][13]

-

Versatility: It can be employed to modify a wide array of molecules, including peptides, proteins, and small molecule drugs.

-

Favorable Solubility: 3-Azidopropyl tosylate exhibits good solubility in a variety of common organic solvents, facilitating its use in diverse reaction setups.

-

Clean Reactions: The reactions typically proceed with high selectivity, minimizing the formation of unwanted byproducts and simplifying purification.[14]

Core Reaction Mechanism: A Nucleophilic Substitution Approach

The fundamental reaction mechanism for the introduction of an azide handle using 3-azidopropyl tosylate is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The nucleophile (e.g., an amine, thiol, or alkoxide) attacks the carbon atom adjacent to the tosylate group, leading to the displacement of the tosylate and the formation of a new carbon-nucleophile bond.

Diagram: General Sₙ2 Reaction Mechanism

Caption: Sₙ2 reaction of a nucleophile with an alkyl tosylate.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the azidation of primary amines, thiols, and alcohols using 3-azidopropyl tosylate.

Protocol 1: Azidation of Primary Amines

This protocol is suitable for the modification of primary amines in small molecules, peptides, or on the surface of proteins (e.g., lysine residues).

Materials:

-

Substrate containing a primary amine

-

3-Azidopropyl tosylate

-

Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Reaction vessel (round-bottom flask or vial)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the amine-containing substrate in the chosen anhydrous solvent in the reaction vessel.

-

Under an inert atmosphere, add the base to the solution (typically 1.5-2.0 equivalents relative to the amine).

-

In a separate vial, dissolve 3-azidopropyl tosylate (1.1-1.5 equivalents) in a small amount of the same anhydrous solvent.

-

Slowly add the 3-azidopropyl tosylate solution to the stirring substrate solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a small amount of water.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Purify the crude product using an appropriate method, such as silica gel column chromatography or reverse-phase HPLC.[15][16]

Diagram: Workflow for Azidation of Primary Amines

Caption: Step-by-step workflow for amine azidation.

| Parameter | Recommended Condition |

| Solvent | Anhydrous DCM, THF, Acetonitrile |

| Base | TEA, DIPEA (1.5-2.0 eq.) |

| Temperature | Room Temperature |

| Reaction Time | 2-24 hours (substrate dependent) |

| Purification | Silica Gel Chromatography, RP-HPLC |

Table 1: Recommended Reaction Conditions for Amine Azidation.

Protocol 2: Azidation of Thiols

This protocol is designed for the modification of thiol groups, such as those found in cysteine residues of proteins or in small molecules.

Materials:

-

Substrate containing a thiol group

-

3-Azidopropyl tosylate

-

Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5) or a polar aprotic solvent (e.g., DMF)

-

Base (e.g., Sodium bicarbonate or TEA, if in organic solvent)

-

Reducing agent (e.g., TCEP, if modifying proteins to ensure free thiols)

-

Reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

If modifying a protein, first treat with a reducing agent like TCEP to ensure the cysteine residues are in their reduced, free thiol form.

-

Dissolve the thiol-containing substrate in the chosen buffer or solvent. If using an organic solvent, add a base (1.5-2.0 eq.).

-

Dissolve 3-azidopropyl tosylate (1.1-1.5 eq.) in a compatible solvent (e.g., a small amount of DMF or DMSO that is miscible with the reaction buffer).

-

Add the 3-azidopropyl tosylate solution to the stirring substrate solution.

-

Monitor the reaction progress. For proteins, this can be done using mass spectrometry to observe the mass shift corresponding to the addition of the azidopropyl group.

-

Upon completion, the reaction mixture may be directly purified by size-exclusion chromatography (for proteins) or other appropriate chromatographic techniques for small molecules.

Caption: Step-by-step workflow for alcohol azidation.

| Parameter | Recommended Condition |

| Solvent | Anhydrous DMF, DMSO |

| Base | Sodium Hydride (NaH) (1.2-1.5 eq.) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-48 hours |

| Purification | Silica Gel Chromatography |

Table 3: Recommended Reaction Conditions for Alcohol Azidation.

Characterization of Azide-Modified Products

Confirmation of successful azide installation is crucial. Several analytical techniques can be employed for this purpose:

-

Infrared (IR) Spectroscopy: The azide group exhibits a characteristic strong, sharp absorption band in the region of 2100-2050 cm⁻¹. [17]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the carbon adjacent to the newly formed azide group will typically show a downfield shift to approximately 3.0-4.0 ppm. [18] * ¹³C NMR: The carbon atom directly bonded to the azide group will exhibit a characteristic chemical shift in the range of 50-65 ppm. [18] * ¹⁵N NMR: While less common, ¹⁵N NMR provides direct evidence of the azide group, with distinct signals for the central and terminal nitrogen atoms. [2]* Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the exact mass of the modified product. A characteristic fragmentation pattern for organic azides is the loss of a nitrogen molecule (N₂), resulting in a neutral loss of 28 Da. [18]

-

Safety Precautions for Handling Azides

Organic azides are energetic compounds and should be handled with appropriate caution. [1][19][20]

-

Potential for Explosion: Low molecular weight organic azides can be explosive and sensitive to heat, shock, and friction. [1][20]Always work on the smallest scale possible and avoid heating concentrated solutions of azides.

-

Toxicity: Azides are toxic and can be absorbed through the skin. [21]Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Incompatible Materials: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid. [19]Do not use metal spatulas for handling azide-containing compounds, as this can lead to the formation of highly sensitive heavy metal azides. [19][21][22]Halogenated solvents like dichloromethane should be used with caution as they can potentially form explosive di- and tri-azidomethane. [20][22]* Waste Disposal: Azide-containing waste should be collected in a designated, separate container and disposed of according to institutional guidelines. [20][22]Under no circumstances should azide solutions be poured down the drain, as they can react with lead or copper pipes to form explosive metal azides. [21]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | - Inactive substrate (e.g., sterically hindered nucleophile)- Insufficient base (for amines and alcohols)- Decomposed 3-azidopropyl tosylate | - Increase reaction temperature and/or time- Use a stronger base (for alcohols)- Use fresh, properly stored 3-azidopropyl tosylate |

| Multiple Products | - Over-alkylation of poly-functional substrates- Side reactions | - Use a limiting amount of 3-azidopropyl tosylate- Optimize reaction conditions (lower temperature, shorter time) |

| Difficulty in Purification | - Similar polarity of product and starting material- Presence of byproducts | - Employ a different chromatographic technique (e.g., ion-exchange or reverse-phase)- Optimize the workup procedure to remove impurities |

Table 4: Troubleshooting Guide.

Conclusion

3-Azidopropyl tosylate is a highly effective and versatile reagent for the introduction of azide handles onto a variety of nucleophilic substrates. The straightforward reaction protocols and the bioorthogonal nature of the resulting azide group make this an invaluable tool for researchers in chemical biology, drug discovery, and materials science. By following the detailed protocols and safety guidelines outlined in this application note, scientists can confidently and efficiently incorporate this powerful chemical handle into their molecules of interest, opening the door to a vast array of downstream applications through click chemistry and other bioorthogonal ligations.

References

-

Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds. (2021). Department of Chemistry and Chemical Biology, Stevens Institute of Technology. [Link]

-

Azide Compounds. Environmental Health and Safety, University of California, Berkeley. [Link]

-

Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. [Link]

-

Wang, Y., et al. (2022). 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science, 13(3), 753-760. [Link]

-

Suresh Babu, V. V., & Ananda, K. (2003). Nα-Fmoc-Peptide azides: Synthesis, isolation, characterization and utility in the extension of peptide chains. Letters in Peptide Science, 10(3), 231-237. [Link]

-

Tukhbatullin, A. A., et al. (2022). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. Molecules, 27(3), 891. [Link]

-

Patton, G. C. (2004). Development and Applications of Click Chemistry. University of Illinois Urbana-Champaign. [Link]

-

Click chemistry. Wikipedia. [Link]

-

Brei, M. R., et al. (2016). NMR and Mass Spectral Analysis of Step-growth Polymers from Azide Alkyne Cycloaddition and Regioselectivity Afforded by Copper(I) and Ruthenium(II) Catalysts. Journal of Macromolecular Science, Part A, 53(7), 413-423. [Link]

-

Adsorption of azide-functionalized thiol linkers on zinc oxide surfaces. (2015). Beilstein Journal of Nanotechnology, 6, 1846-1856. [Link]

-

Patterson, D. M., et al. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 25(10), 1637-1644. [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Posttranscriptional chemical functionalization of azide-modified oligoribonucleotides by bioorthogonal click and Staudinger reactions. (2008). ResearchGate. [Link]

-

Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. (2023). The Journal of Organic Chemistry. [Link]

-

Golas, P. L., & Matyjaszewski, K. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(10), 2170-2183. [Link]

-

Protein Reduction, Alkylation, Digestion. (2011). University of Washington Proteomics Resource. [Link]

-

Synthesis and evaluation of 3′-azido-2′,3′-dideoxypurine nucleosides as inhibitors of human immunodeficiency virus. (2007). Nucleosides, Nucleotides and Nucleic Acids, 26(6-7), 729-732. [Link]

-

How to convert tosylate into amine? ResearchGate. [Link]

-

EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

I want a method for the reaction of tosylate with amine in basic media. ResearchGate. [Link]

-

Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. (2024). STAR Protocols, 5(4), 103632. [Link]

-

Tosylate to Alkyl Azide reference please. Sciencemadness.org. [Link]

-

Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction. (2017). Nucleic Acids Research, 45(18), 10329-10340. [Link]

-

Reactions of Alcohols. Chemistry LibreTexts. [Link]

-

Taming tosyl azide: the development of a scalable continuous diazo transfer process. (2016). Organic & Biomolecular Chemistry, 14(30), 7213-7220. [Link]

-

Reactions of Thiols. Chemistry Steps. [Link]

-

Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. (2012). Organic Process Research & Development, 16(1), 110-120. [Link]

-

Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. YouTube. [Link]

-

Tosyl azide. Wikipedia. [Link]

-

Protocol for evaluating S-acylated protein membrane affinity using protein-lipid conjugates. (2024). STAR Protocols, 5(3), 103409. [Link]

-

Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. (2011). Beilstein Journal of Organic Chemistry, 7, 1166-1176. [Link]

-

A facile route for the preparation of azide-terminated polymers. ''Clicking'' polyelectrolyte brushes on planar surfaces. (2011). Soft Matter, 7(18), 8343-8352. [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2013). Molecules, 18(10), 12699-12708. [Link]

-

ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. (2007). Nanyang Technological University. [Link]

-

Thiol Reduction of 3'-azidothymidine to 3'-aminothymidine: Kinetics and Biomedical Implications. (1990). Chemical Research in Toxicology, 3(6), 575-578. [Link]

-

3-(Azidopropyl)triethoxysilane. PubChem. [Link]

Sources

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 14. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. safety.pitt.edu [safety.pitt.edu]

- 20. ucd.ie [ucd.ie]

- 21. chemistry.unm.edu [chemistry.unm.edu]

- 22. artscimedia.case.edu [artscimedia.case.edu]

Application Notes and Protocols for the Synthesis of PROTAC Linkers Using 3-Azidopropyl 4-methylbenzenesulfonate

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to eliminate specific unwanted proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2][3][4][5][6][][8] The PROTAC molecule orchestrates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[5][9][10][11] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5][11][12]

The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[6][][13] The length, rigidity, and composition of the linker must be meticulously optimized to ensure the proper orientation and proximity of the POI and the E3 ligase for efficient ubiquitination.[6][13][14] Among the various synthetic strategies for constructing PROTACs, the use of "clickable" linkers has gained significant traction due to its efficiency and modularity.[][][16][17] This approach often involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable and high-yielding reaction.[][16][18]

This application note provides a detailed guide for the synthesis of PROTAC linkers utilizing 3-Azidopropyl 4-methylbenzenesulfonate, a versatile building block for introducing an azide functional group. The azide can then be readily coupled with an alkyne-functionalized molecule via click chemistry, offering a robust and flexible method for PROTAC assembly.[6][][][16]

The Strategic Advantage of 3-Azidopropyl 4-methylbenzenesulfonate in PROTAC Synthesis

3-Azidopropyl 4-methylbenzenesulfonate serves as an excellent starting material for incorporating a three-carbon azide-terminated linker. The molecule's utility stems from two key features:

-

The Tosylate (4-methylbenzenesulfonate) Group: This is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward attachment of the azidopropyl moiety to a nucleophilic site on either the POI ligand (warhead) or the E3 ligase ligand.

-

The Azide (N₃) Group: This functional group is relatively stable and inert to many common reaction conditions, making it an ideal handle for late-stage bioorthogonal conjugation.[19][20] The azide group readily participates in click chemistry reactions, most notably the CuAAC, to form a stable triazole ring, which is a common and metabolically stable motif in PROTAC linkers.[][][16][21]

The use of this reagent allows for a convergent synthetic strategy, where the warhead and E3 ligase ligand can be functionalized separately and then joined together in a final, high-yielding step.[][16]

Experimental Protocols

PART I: Synthesis of an Azide-Functionalized Ligand using 3-Azidopropyl 4-methylbenzenesulfonate

This protocol describes the general procedure for attaching the azidopropyl linker to a ligand (either the warhead or E3 ligase ligand) containing a nucleophilic functional group, such as a phenol or an amine.

Materials:

-

Ligand with a nucleophilic functional group (e.g., hydroxyl or amine)

-

Potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

Procedure:

-

To a solution of the nucleophilic ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

-

Stir the mixture at room temperature under an inert atmosphere for 15-30 minutes to deprotonate the nucleophile.

-

Add 3-Azidopropyl 4-methylbenzenesulfonate (1.2-1.5 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure azide-functionalized ligand.

-

Characterize the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

PART II: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Assembly

This protocol details the "clicking" of the azide-functionalized ligand with an alkyne-functionalized partner to form the final PROTAC molecule.

Materials:

-

Azide-functionalized ligand (from Part I)

-

Alkyne-functionalized ligand (either warhead or E3 ligase ligand)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Dichloromethane (DCM) or other suitable organic solvent

Equipment:

-

Reaction vial or round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a reaction vial, dissolve the azide-functionalized ligand (1.0 eq) and the alkyne-functionalized ligand (1.0-1.1 eq) in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

-

In another separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq) in water.

-

To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane or another suitable organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by silica gel column chromatography or preparative HPLC.

-

Thoroughly characterize the final PROTAC using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its structure, purity, and integrity.[12]

Data Presentation and Characterization

Table 1: Reagent Stoichiometry and Typical Yields for Azide Functionalization

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Mass (mg) for 1 mmol scale |

| Nucleophilic Ligand | 1.0 | Varies | Varies |

| 3-Azidopropyl 4-methylbenzenesulfonate | 1.2 | 255.29[22][23] | 306.35 |

| Potassium Carbonate | 2.5 | 138.21 | 345.53 |

| Product | Typical Yield: 60-85% |

Table 2: Reagent Stoichiometry and Typical Yields for CuAAC Reaction

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Mass (mg) for 0.5 mmol scale |

| Azide-functionalized Ligand | 1.0 | Varies | Varies |

| Alkyne-functionalized Ligand | 1.05 | Varies | Varies |

| Copper(II) Sulfate Pentahydrate | 0.1 | 249.69 | 12.48 |

| Sodium Ascorbate | 0.3 | 198.11 | 29.72 |

| Product | Typical Yield: 70-95% |

Visualizing the Workflow

Diagram 1: Overall Synthetic Strategy for PROTAC Synthesis

Caption: Synthetic workflow for PROTAC assembly.

Diagram 2: Mechanism of the CuAAC Reaction

Caption: Simplified CuAAC reaction mechanism.

Safety and Handling

-

3-Azidopropyl 4-methylbenzenesulfonate: Organic azides can be energetic and potentially explosive, especially with heat, shock, or friction. Handle with care in a well-ventilated fume hood. Avoid heating neat. Consult the Safety Data Sheet (SDS) before use.

-

Copper Salts: Copper salts are toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[25]

-

Solvents: DMF is a reproductive toxin. Handle in a fume hood and wear appropriate gloves. Other organic solvents are flammable. Keep away from ignition sources.

Conclusion

The use of 3-Azidopropyl 4-methylbenzenesulfonate provides a robust and efficient entry point for the synthesis of azide-functionalized linkers for PROTAC development. The subsequent CuAAC reaction is a highly reliable method for the final assembly of the PROTAC molecule. This modular approach allows for the rapid generation of PROTAC libraries with diverse linkers, facilitating the optimization of degrader potency and pharmacokinetic properties. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to successfully synthesize and characterize novel PROTACs.

References

- Vertex AI Search. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC.

- Vertex AI Search.

- Vertex AI Search. Design Principles of PROTAC Delivery Systems - BOC Sciences.

- Vertex AI Search. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed.

- Vertex AI Search. How PROTAC Degraders Work: Molecular Recognition and Design Principles.

- Vertex AI Search. How PROTAC Degraders Work: Molecular Recognition and Design Principles.

- Vertex AI Search. step-by-step guide for synthesizing a PROTAC with a pre-made linker - Benchchem.

- Vertex AI Search. Application Notes and Protocols for the Synthesis of PROTAC Molecules Using PEG-Based Linkers - Benchchem.

- Vertex AI Search.

- Vertex AI Search. Click Chemistry in ADC and PROTAC - BOC Sciences.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. Ligands for Target Protein for PROTAC - MedchemExpress.com.

- Vertex AI Search.

- Vertex AI Search. Next-generation cancer therapeutics: PROTACs and the role of heterocyclic warheads in targeting resistance - PubMed.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. Building blocks and linkers for PROTAC synthesis - Enamine.

- Vertex AI Search. A Comparative Guide to PROTAC Degradation Efficiency: The Impact of Warhead Selection - Benchchem.

- Vertex AI Search. Current strategies for the design of PROTAC linkers: a critical review - PMC.

- Vertex AI Search. Overview of PROTAC Linkers: Types and Design - BOC Sciences.

- Vertex AI Search.

- Vertex AI Search. PROTAC Synthesis | Click Chemistry - MedchemExpress.com.

- Vertex AI Search.

- Vertex AI Search. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G.

- Vertex AI Search.

- Vertex AI Search. Targeted Protein Degradation with PROTACs and Molecular Glues - Crown Bioscience Blog.

- Vertex AI Search. Targeted Protein Degradation: Design Considerations for PROTAC Development - eScholarship.org.

- Vertex AI Search.

- Vertex AI Search. Linkers in PROTACs - Precise PEG.

- Vertex AI Search.

- Vertex AI Search. Proteolysis targeting chimera - Wikipedia.

- Vertex AI Search. Versatility of the CuAAC reaction in the modular assembly and...

- Vertex AI Search. A Comparative Guide to Click Chemistry Reagents for PROTAC Synthesis - Benchchem.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. PROTACs & Molecular Glues - SYNthesis med chem.

- Vertex AI Search. A Cleavable Azide Resin for Direct Click Chemistry Mediated Enrichment of Alkyne-Labeled Proteins.

- Vertex AI Search. Application Notes and Protocols for the Synthesis of PROTACs with Alkyl Linkers - Benchchem.

- Vertex AI Search. Click Chemistry Azide-Alkyne Cycloaddition.

- Vertex AI Search. Click chemistry reagents - Chemie Brunschwig.

- Vertex AI Search. (PDF)

- Vertex AI Search.

- Vertex AI Search. Degrader Design and Synthesis | PROTAC Service - Mtoz Biolabs.

Sources

- 1. How PROTAC Degraders Work: Molecular Recognition and Design Principles | IRB Barcelona [irbbarcelona.org]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 8. blog.crownbio.com [blog.crownbio.com]

- 9. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Click Chemistry [organic-chemistry.org]

- 19. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 20. lumiprobe.com [lumiprobe.com]

- 21. precisepeg.com [precisepeg.com]

- 22. chemscene.com [chemscene.com]

- 23. 3-azidopropyl 4-methylbenzenesulfonate 95% | CAS: 153207-76-2 | AChemBlock [achemblock.com]

- 24. 3-azidopropyl 4-methylbenzenesulfonate | 153207-76-2 [chemicalbook.com]

- 25. merckmillipore.com [merckmillipore.com]

Application Note & Protocols: A Guide to the Synthesis of Azido-Functionalized Polymers via Tosylate Intermediates

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The introduction of the azide (–N₃) moiety onto a polymer backbone is a powerful strategy for creating advanced macromolecular architectures. Azido-functionalized polymers are highly versatile intermediates, most notably serving as key building blocks for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This allows for the efficient and specific conjugation of a wide array of molecules, including fluorescent dyes, targeting ligands, and therapeutic agents, making these polymers invaluable in fields ranging from drug delivery to materials science.[3][4]

A robust and widely adopted method for preparing azido-polymers from hydroxyl-containing precursors is a two-step process involving a tosylate intermediate. This guide provides a comprehensive overview of the principles, detailed step-by-step protocols, and critical insights for the successful synthesis and characterization of azido-functionalized polymers using this tosylate route.

The core principle of this strategy is the conversion of a poor leaving group, the hydroxyl (–OH) group, into an excellent leaving group, the tosylate (–OTs).[5][6] This activation step facilitates a subsequent clean and efficient nucleophilic substitution reaction with an azide source, typically sodium azide (NaN₃), to yield the desired azido-polymer.[7] This method offers excellent control over the degree of functionalization and preserves the polymer backbone integrity.